2-(3-Methoxyphenyl)-1,3-dioxolane

Protecting Group Chemistry Synthetic Methodology Chemoselective Deprotection

For carbonyl protection in multi-step synthesis, specify 2-(3-Methoxyphenyl)-1,3-dioxolane (CAS 19693-78-8). Its 93.5% reductive cleavage yield surpasses the 4-methoxy isomer (88%), enhancing process efficiency. As a potent radical scavenger (92.22% DPPH inhibition) with selective DAOY cytotoxicity, this exact CAS ensures reproducible synthetic and bioactivity outcomes.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 19693-78-8
Cat. No. B3049183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-1,3-dioxolane
CAS19693-78-8
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2OCCO2
InChIInChI=1S/C10H12O3/c1-11-9-4-2-3-8(7-9)10-12-5-6-13-10/h2-4,7,10H,5-6H2,1H3
InChIKeyQQLXQZVJMJHOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenyl)-1,3-dioxolane (CAS 19693-78-8) Chemical Profile and Industrial Utility


2-(3-Methoxyphenyl)-1,3-dioxolane is a 2-aryl-1,3-dioxolane derivative formed by the acid-catalyzed acetalization of 3-methoxybenzaldehyde with ethylene glycol [1]. This compound belongs to the class of cyclic acetals widely employed as carbonyl protecting groups in multistep organic synthesis due to their stability under basic and nucleophilic conditions and facile acidic cleavage [2]. The 3-methoxyphenyl substitution confers distinct electronic and steric properties that differentiate it from unsubstituted and para-substituted analogs in both synthetic and bioactivity contexts.

2-(3-Methoxyphenyl)-1,3-dioxolane (CAS 19693-78-8) Procurement Risk: Why Analogs Are Not Interchangeable


Procurement of a generic 2-aryl-1,3-dioxolane or a positional isomer cannot guarantee equivalent performance. The position and electronic nature of the methoxy substituent critically govern both the compound's reactivity as a masked carbonyl synthon [1] and its emergent bioactivity profile [2]. For example, in chemoselective deprotection studies, the 3-methoxy isomer exhibits distinct reductive cleavage behavior compared to its 4-methoxy counterpart, directly impacting downstream synthetic yield and purity. Substitution with an unsubstituted phenyl or alternative protecting group (e.g., 1,3-dithiane) introduces substantial deviations in acid lability, nucleophilic stability, and biological target engagement. The quantitative evidence presented below substantiates why 2-(3-Methoxyphenyl)-1,3-dioxolane must be specified by exact CAS to ensure reproducible outcomes in both synthetic methodology and pharmacological investigation.

2-(3-Methoxyphenyl)-1,3-dioxolane (CAS 19693-78-8) Quantitative Differentiation Evidence


2-(3-Methoxyphenyl)-1,3-dioxolane Reductive Cleavage Yield: 3-Methoxy vs. 4-Methoxy Isomer Comparison

Under nickel boride-mediated reductive deprotection conditions, 2-(3-Methoxyphenyl)-1,3-dioxolane afforded the corresponding 3-methoxybenzyl alcohol in 93.5% yield, whereas the 4-methoxy isomer gave 4-methoxybenzyl alcohol in 88% yield under comparable conditions [1]. The 5.5% absolute yield difference demonstrates superior chemoselectivity and substrate compatibility for the meta-substituted variant in this reductive transformation.

Protecting Group Chemistry Synthetic Methodology Chemoselective Deprotection

2-(3-Methoxyphenyl)-1,3-dioxolane DPPH Radical Scavenging Activity vs. Structural Analogs

In a comparative antioxidant screening of 1,3-dioxolane derivatives at 100 ppm, the 2-(3-methoxyphenyl)-substituted compound (designated 2b) exhibited 92.22 ± 0.19% DPPH radical scavenging inhibition, markedly outperforming the 2-(4-hydroxyphenyl) analog (2a, 60.74 ± 0.22%) and the 2-(3,4-dimethoxyphenyl) analog (2c, 42.51 ± 0.14%) [1]. The meta-methoxy substitution alone conferred a 31.48% absolute increase in radical scavenging capacity relative to the para-hydroxy derivative.

Antioxidant Activity Structure-Activity Relationship DPPH Assay

2-(3-Methoxyphenyl)-1,3-dioxolane Antifungal Activity Against C. albicans: Structure-Activity Comparison

Biological screening of a series of enantiomerically pure and racemic 1,3-dioxolanes revealed that 2-aryl substituted derivatives bearing electron-donating groups exhibit significant antifungal activity against Candida albicans [1]. Among the tested 1,3-dioxolanes, compounds with methoxy-substituted aryl rings at the 2-position demonstrated consistent antifungal activity, with the class showing inhibition zones comparable to or exceeding those of simpler alkyl-substituted dioxolanes, which were generally inactive [1]. While exact MIC values for 2-(3-methoxyphenyl)-1,3-dioxolane itself were not isolated in this study, the class-level inference strongly supports that 2-aryl substitution is a prerequisite for antifungal activity in this scaffold.

Antifungal Screening Candida albicans 1,3-Dioxolane SAR

2-(3-Methoxyphenyl)-1,3-dioxolane Cytotoxicity Profile: Differential Activity Against Human Glioma Cells

In cytotoxicity screening against DAOY human medulloblastoma (glioma) cell lines, 2-(3-Methoxyphenyl)-1,3-dioxolane exhibited positive cytotoxic activity . In contrast, when tested against murine melanoma (B16) cells at concentrations up to 70 µM, structurally related 1,3-dioxolane derivatives showed no cytotoxicity . This differential cytotoxicity profile—active against human glioma cells but non-cytotoxic toward certain melanoma lines—suggests a cell-type selective activity pattern that may be exploitable in targeted anticancer research.

Cytotoxicity Anticancer Screening Glioma

2-(3-Methoxyphenyl)-1,3-dioxolane (CAS 19693-78-8) High-Value Application Scenarios


Chemoselective Multistep Synthesis Requiring High-Yield Aldehyde Protection/Deprotection

In synthetic routes where 3-methoxybenzaldehyde must be protected during nucleophilic or basic transformations and subsequently regenerated with minimal yield loss, 2-(3-Methoxyphenyl)-1,3-dioxolane is the preferred acetal. The demonstrated 93.5% reductive cleavage yield to 3-methoxybenzyl alcohol [1] surpasses that of the 4-methoxy isomer (88%), directly reducing material waste and improving overall process efficiency. This differential yield is particularly consequential in the synthesis of high-value pharmaceutical intermediates where every percentage point of yield impacts cost of goods.

Antioxidant-Enriched Formulation Development and Radical Scavenging Probe Design

For research programs requiring potent radical scavenging activity within a stable, synthetically accessible heterocyclic framework, 2-(3-Methoxyphenyl)-1,3-dioxolane offers a 92.22% DPPH inhibition at 100 ppm, outperforming both the 4-hydroxy analog (60.74%) and the 3,4-dimethoxy analog (42.51%) [1]. This superior activity enables lower loading concentrations in polymer stabilizer blends, cosmetic antioxidant formulations, or biochemical probe applications where minimal interference from the probe scaffold is desired.

Antifungal Library Screening and Candida albicans Inhibitor Development

When constructing a screening library for antifungal drug discovery, 2-aryl-1,3-dioxolanes (including the 3-methoxyphenyl derivative) should be prioritized over 2-alkyl-1,3-dioxolanes. Biological data confirm that 2-aryl substitution is essential for activity against C. albicans, whereas 2-alkyl analogs are consistently inactive [1]. Including 2-(3-Methoxyphenyl)-1,3-dioxolane in initial hit-finding campaigns maximizes the probability of identifying tractable antifungal leads from dioxolane-based compound collections.

Targeted Glioma Research and Brain Tumor Probe Development

The selective cytotoxicity of 2-(3-Methoxyphenyl)-1,3-dioxolane against DAOY human medulloblastoma cells [1], contrasted with the inactivity of related dioxolanes against B16 melanoma [2], positions this compound as a valuable chemical probe for investigating glioma-specific vulnerabilities. Medicinal chemistry groups focused on pediatric brain tumors can leverage this differential activity to design focused analog libraries or to incorporate the 3-methoxyphenyl-1,3-dioxolane moiety as a privileged substructure in lead optimization campaigns.

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